tert-Butyl methyl((trimethylsilyl)methyl)carbamate
Overview
Description
“tert-Butyl methyl((trimethylsilyl)methyl)carbamate” is a compound that contains a carbamate group and a trimethylsilyl group . The carbamate group is derived from tert-butyl carbamate, which is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of “this compound” likely involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . This process forms trimethylsiloxy groups on the molecule . The tert-butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its components. The tert-butyl carbamate has a molecular formula of C5H11NO2 . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in “this compound” is characterized by chemical inertness and a large molecular volume . It can be used as a temporary protecting group during chemical synthesis . The tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its components. The tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Mechanism of Action
The mechanism of action of “tert-Butyl methyl((trimethylsilyl)methyl)carbamate” likely involves the use of the trimethylsilyl group as a protecting group during chemical synthesis . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-methyl-N-(trimethylsilylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2Si/c1-10(2,3)13-9(12)11(4)8-14(5,6)7/h8H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBZLRSQJFZTDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558279 | |
Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-70-2 | |
Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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